molecular formula C20H34N2O2 B6138481 (3'R*,4'R*)-1'-(1-adamantyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(1-adamantyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B6138481
M. Wt: 334.5 g/mol
InChI Key: REPXUKZRWVFKJD-MOWPSDGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'R*,4'R*)-1'-(1-adamantyl)-1,4'-bipiperidine-3',4-diol, commonly known as ADBP, is a synthetic compound that has been widely studied in scientific research. ADBP is a highly potent and selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain management and addiction.

Mechanism of Action

ADBP acts as a full agonist at the mu-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects.
Biochemical and Physiological Effects
ADBP has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. ADBP has a longer duration of action than many other opioids, which may make it a more effective treatment option.

Advantages and Limitations for Lab Experiments

ADBP has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, its high affinity for the receptor can also make it difficult to study in vivo. Additionally, ADBP is not currently approved for human use, which limits its potential clinical applications.

Future Directions

There are several potential future directions for research on ADBP. One area of interest is the development of new analgesics and opioid addiction treatments based on ADBP. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of ADBP in different animal models and in humans. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and addiction treatment effects of ADBP.

Synthesis Methods

ADBP can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with 3,4-dihydroxyphenylalanine (DOPA) or the reaction of 1-adamantylamine with 3,4-dimethoxyphenylacetic acid followed by reduction with lithium aluminum hydride.

Scientific Research Applications

ADBP has been extensively studied for its potential use in pain management and addiction treatment. Its high potency and selectivity for the mu-opioid receptor make it a promising candidate for the development of new analgesics and opioid addiction treatments.

properties

IUPAC Name

(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c23-17-1-4-21(5-2-17)18-3-6-22(13-19(18)24)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-19,23-24H,1-13H2/t14?,15?,16?,18-,19-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPXUKZRWVFKJD-MOWPSDGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.